N-(4-Chloro-2-methoxybenzyl)ethanamine
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Overview
Description
N-(4-Chloro-2-methoxybenzyl)ethanamine is a chemical compound belonging to the class of phenethylamines. It is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 2-position on the benzyl ring, with an ethanamine chain attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxybenzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and ethanamine.
Reductive Amination: The key step involves the reductive amination of 4-chloro-2-methoxybenzaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methoxybenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with substituted nucleophiles
Scientific Research Applications
N-(4-Chloro-2-methoxybenzyl)ethanamine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its interactions with biological receptors, particularly serotonin receptors, due to its structural similarity to other psychoactive compounds.
Medicine: Explored for its potential therapeutic effects, including its use as a research chemical to study the effects of psychoactive substances.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methoxybenzyl)ethanamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, binding to the receptor and mimicking the effects of serotonin. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological and psychological effects .
Comparison with Similar Compounds
N-(4-Chloro-2-methoxybenzyl)ethanamine is structurally similar to other compounds in the phenethylamine class, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe): Another hallucinogenic compound with similar properties.
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe): Shares the chloro and methoxy groups but differs in the position of the methoxy group
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its binding affinity and activity at serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of psychoactive substances .
Properties
IUPAC Name |
N-[(4-chloro-2-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-12-7-8-4-5-9(11)6-10(8)13-2/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWCGBLPDCKSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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